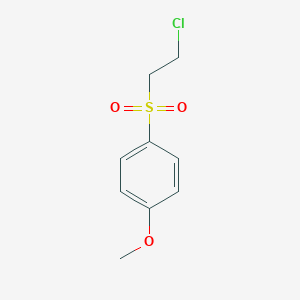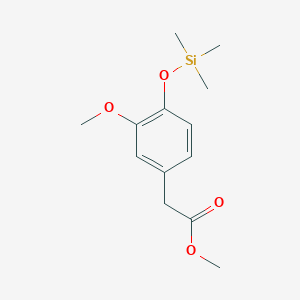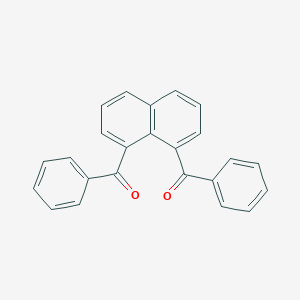
Gold(3+);hydron;tetrabromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold(3+);hydron;tetrabromide is a chemical compound known for its diverse applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gold(3+);hydron;tetrabromide typically involves the reaction of gold with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Gold(3+);hydron;tetrabromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental gold.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state gold compounds, while reduction can produce elemental gold .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other gold compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and diagnostic imaging.
Industry: It is utilized in the production of electronic components and as a material for surface coatings
Mecanismo De Acción
The mechanism by which Gold(3+);hydron;tetrabromide exerts its effects involves interactions with molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to the disruption of cellular processes and induction of cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Aurate(1-), tetrabromo-, sodium, (SP-4-1)-: This compound is similar in structure but contains sodium instead of hydrogen.
Aurate(1-), tetrabromo-, potassium, (SP-4-1)-: Another similar compound with potassium replacing hydrogen.
Uniqueness: Gold(3+);hydron;tetrabromide is unique due to its specific hydrogen component, which can influence its reactivity and interactions compared to its sodium and potassium counterparts. This uniqueness makes it a valuable compound for specific applications where hydrogen’s presence is crucial .
Propiedades
Número CAS |
17083-68-0 |
|---|---|
Fórmula molecular |
AuBr4H |
Peso molecular |
517.59 g/mol |
Nombre IUPAC |
tribromogold;hydrobromide |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-3 |
Clave InChI |
ISCGOTZIVSCDBJ-UHFFFAOYSA-K |
SMILES |
[H+].[Br-].[Br-].[Br-].[Br-].[Au+3] |
SMILES canónico |
Br.Br[Au](Br)Br |
| 17083-68-0 53452-70-3 |
|
Números CAS relacionados |
13464-73-8 (rubidium salt) 13682-59-2 (cesium salt) 14323-32-1 (potassium salt) 52495-41-7 (hydrochloride salt) |
Sinónimos |
omauric acid gold tetrabromide, acid gold tetrabromide, cesium salt gold tetrabromide, potassium salt gold tetrabromide, rubidium salt gold tetrabromide, sodium salt KAuBr4 potassium tetrabromoaurate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















